Product packaging for 3-Methoxy-1-methyl-1H-indole(Cat. No.:CAS No. 21716-69-8)

3-Methoxy-1-methyl-1H-indole

Cat. No.: B3252547
CAS No.: 21716-69-8
M. Wt: 161.2 g/mol
InChI Key: UNYZOHHJIHVPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-methyl-1H-indole ( 21716-69-8) is a high-purity heterocyclic organic compound supplied with a guaranteed purity of ≥98%. This derivative features a methoxy group at the 3-position and a methyl group on the indole nitrogen, forming a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. It is recommended to be stored sealed in a dry environment at 2-8°C. The indole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities and ability to interact with a wide array of biological targets . Indole derivatives are central to drug discovery efforts for conditions including cancer, viral infections, inflammation, and diabetes . Specifically, the structural motif of a methoxy group on the indole ring is found in various bioactive molecules; for instance, certain methoxy-substituted indole chalcones have been identified as potent anti-inflammatory agents by acting as COX inhibitors . This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry. Its structure serves as a key intermediate for the design and synthesis of novel compounds to probe biological pathways and develop potential therapeutic agents . This product is strictly labeled For Research Use Only and is intended solely for laboratory research and further manufacturing applications in chemical synthesis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B3252547 3-Methoxy-1-methyl-1H-indole CAS No. 21716-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-7-10(12-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZOHHJIHVPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 Methoxy 1 Methyl 1h Indole and Its Analogues

Classical and Established Indole (B1671886) Synthesis Approaches Applicable to Methoxy-1-methyl-1H-indole Formation

Classical indole syntheses, developed over a century ago, remain relevant in contemporary organic chemistry. Several of these methods can be adapted for the synthesis of methoxy-substituted indoles, including the target compound, 3-methoxy-1-methyl-1H-indole.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, is a versatile and widely used method for constructing the indole ring system. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of this compound, the logical starting materials would be N-methylphenylhydrazine and methoxyacetone. The reaction proceeds through the formation of the corresponding hydrazone, followed by a drugfuture.comdrugfuture.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgbyjus.com

While the Fischer indole synthesis is a powerful tool, the reaction with unsymmetrical ketones can lead to regioisomeric products. byjus.com In the case of methoxyacetone, the regioselectivity of the cyclization would be a key factor to control in order to obtain the desired 3-methoxy-substituted product. Studies on the Fischer indole synthesis of phenylhydrazones with methoxy (B1213986) substituents have shown that the position of the methoxy group on the phenyl ring can influence the reaction's outcome, sometimes leading to unexpected products. nih.gov

ReactantsCatalystConditionsProductYieldReference
N-methylphenylhydrazine, MethoxyacetoneProtic or Lewis AcidHeatThis compoundNot specified in literature wikipedia.orgbyjus.com
Ethyl pyruvate 2-methoxyphenylhydrazoneHCl/EtOHHeatEthyl 7-methoxyindole-2-carboxylate (normal product) and Ethyl 6-chloroindole-2-carboxylate (abnormal product)Varies nih.gov

Bischler-Möhlau Indole Synthesis and Related Routes

The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline. drugfuture.comwikipedia.org The reaction is known for its harsh conditions, often requiring high temperatures, which can lead to poor yields and issues with regioselectivity. wikipedia.org

A direct application of the classical Bischler-Möhlau synthesis for this compound is not straightforward as this method typically yields 2-substituted indoles. However, modifications of this synthesis have been developed to allow for the preparation of other indole substitution patterns. For instance, a modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been used to prepare a dimethylated dimethoxyindole-2-carboxylate. chim.it

More recent advancements have focused on milder reaction conditions, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, which can improve yields and reduce reaction times. wikipedia.orgchem-station.com For example, the synthesis of 4,6-Dimethoxy-3-methylindole has been achieved in good yield using a modified Bischler-Möhlau approach with lithium bromide. chem-station.com

ReactantsCatalyst/ReagentsConditionsProductYieldReference
3,5-Dimethoxyaniline, ChloroacetoneNaHCO₃, LiBrEthanol, Reflux, 6h4,6-Dimethoxy-3-methylindole74% chem-station.com
N-Methylaniline, α-diazo-β-ketoesterRhodium(II) acetate, Amberlyst® 15HeatMethyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylateNot specified chim.it

Hemetsberger Indole Synthesis and its Variations

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. drugfuture.comwikipedia.org This method is particularly useful for the synthesis of indoles with substituents at the 2-position. The starting azido esters are typically prepared from the corresponding aromatic aldehyde and an azidoacetate. researchgate.netresearchgate.net

While the direct synthesis of this compound via the Hemetsberger reaction is not the most direct route due to the inherent formation of an ester at the 2-position, this method has been successfully employed for the synthesis of various methoxy-substituted indoles, which can then be further modified. chim.itresearchgate.net The reaction is known for its generally good yields, often exceeding 70%. drugfuture.comwikipedia.org However, the stability of the azide starting materials can be a concern. drugfuture.comwikipedia.org

Starting MaterialConditionsProductYieldReference
3,5-Dimethoxybenzaldehyde1. Methyl azidoacetate, NaOMe, MeOH; 2. HeatMethyl 5,7-dimethoxyindole-2-carboxylateNot specified chim.it
α-Azidocinnamate estersXylene, HeatIndole-2-carboxylatesTypically >70% drugfuture.comwikipedia.orgresearchgate.net

Modern Synthetic Transformations for the Construction and Functionalization of this compound

Modern synthetic methods offer powerful tools for the direct functionalization of the indole core, providing efficient pathways for derivatization.

Direct Functionalization at the Indole Core, Particularly at the C3 Position

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The C3 position of the indole ring is the most nucleophilic and is therefore the most common site for electrophilic substitution.

For the target compound, this compound, the C3 position is already occupied by the methoxy group. Therefore, direct functionalization at C3 to introduce a new substituent is not feasible. However, the principles of direct C3 functionalization are highly relevant for the synthesis of analogs where the C3 position is initially unsubstituted. For instance, direct C3-alkylation of indoles can be achieved using various alkylating agents under different catalytic conditions. A B(C₆F₅)₃-catalyzed direct C3-methylation of 1-methylindole has been reported, a transformation that was previously challenging. nih.govcardiff.ac.uknih.govbohrium.com

Direct C3-arylation of indoles can be accomplished using palladium catalysts with aryl halides. nih.gov The choice of ligand and reaction conditions can influence the regioselectivity of the arylation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Indole Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to the derivatization of this compound, a leaving group, such as a halogen, would typically need to be present on the indole ring. Assuming a halogenated precursor of this compound is available, a variety of cross-coupling reactions could be employed for its further functionalization.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used for the synthesis of biaryls and has been successfully applied to haloindoles. rsc.org

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful method for the vinylation of haloindoles.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, offering a direct route to alkynylated indoles.

Cross-Coupling ReactionReactantsCatalyst SystemProduct TypeReference
Suzuki-MiyauraHaloindole, Boronic acid/esterPalladium catalyst, BaseAryl- or Vinyl-indole rsc.org
HeckHaloindole, AlkenePalladium catalyst, BaseAlkenyl-indole
SonogashiraHaloindole, Terminal alkynePalladium catalyst, Copper co-catalyst, BaseAlkynyl-indole

Enzyme-Catalyzed Synthetic Routes to 1-Methoxy-1H-indole Derivatives

The exploration of biocatalysis in organic synthesis has opened new avenues for the construction of complex molecules under mild and environmentally benign conditions. A notable example in the context of indole chemistry is the enzyme-catalyzed synthesis of 1-methoxy-1H-indole derivatives. This approach harnesses the catalytic activity of enzymes found in plants, particularly from the Brassicaceae family (e.g., broccoli, cabbage), to generate reactive intermediates from natural precursors.

A key enzyme in this process is myrosinase, which catalyzes the deglucosidation of glucosinolates. clockss.org Specifically, the glucosinolate neoglucobrassicin, a major compound found in Isatis tinctoria, serves as the substrate. clockss.org The myrosinase-catalyzed reaction of neoglucobrassicin proceeds through a Lossen rearrangement to form a highly unstable intermediate, 3-(isothiocyanatomethyl)-1-methoxy-1H-indole. clockss.org This reactive isothiocyanate is typically not isolated but is generated in situ.

The synthetic utility of this enzymatic reaction lies in the subsequent nucleophilic addition of various heterocyclic compounds to the unstable isothiocyanate. This one-pot process allows for the direct formation of 1-methoxy-1H-indole derivatives featuring a heterocyclic moiety at the 3-position. This method is highly efficient as it circumvents the multiple steps generally required for the synthesis of such derivatives. clockss.org Research has demonstrated the successful synthesis of five different 1-methoxy-1H-indole derivatives by reacting the enzymatically generated 3-(isothiocyanatomethyl)-1-methoxy-1H-indole with imidazole, pyrazole, 1H-1,2,3-triazole, and 1H-1,2,4-triazole. clockss.org This chemoenzymatic strategy highlights a novel application of plant-based catalytic systems for the construction of new indole derivatives, which are of interest for medicinal chemistry due to the known biological activities of indole compounds with heterocyclic moieties, such as antifungal effects. clockss.org

Derivatives of 1-Methoxy-1H-indole Synthesized via Enzyme-Catalyzed Reaction
Reactant (Heterocycle)Product (1-Methoxy-1H-indole Derivative)
Imidazole1-Methoxy-3-((1H-imidazol-1-yl)methyl)-1H-indole
Pyrazole1-Methoxy-3-((1H-pyrazol-1-yl)methyl)-1H-indole
1H-1,2,3-Triazole1-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)-1H-indole
1H-1,2,4-Triazole1-Methoxy-3-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole

Reactivity and Mechanistic Investigations of 3 Methoxy 1 Methyl 1h Indole and Its Derivatives

Electrophilic Aromatic Substitution Reactions and Regioselectivity at Indole (B1671886) Core

The indole ring is inherently activated towards electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom, which increases the electron density of the pyrrole (B145914) ring. Typically, electrophilic attack occurs preferentially at the C3 position, as this pathway allows the aromaticity of the benzene (B151609) ring to remain intact in the cationic Wheland intermediate. However, in 3-Methoxy-1-methyl-1H-indole, the C3 position is blocked by the methoxy (B1213986) group. Consequently, electrophilic attack is redirected to other positions on the indole nucleus.

The combined electronic effects of the N-methyl and C3-methoxy groups, both being electron-donating, further activate the indole ring system. The N-methyl group enhances the electron-donating ability of the nitrogen atom, while the C3-methoxy group donates electron density through resonance. This heightened nucleophilicity directs electrophiles primarily to the C2 position of the pyrrole ring or to the activated positions on the benzene ring, such as C4, C6, and C7. The precise regioselectivity often depends on the nature of the electrophile and the reaction conditions. For instance, sterically demanding electrophiles may favor the less hindered positions on the benzenoid ring.

Common electrophilic aromatic substitution reactions for indoles include the Vilsmeier-Haack, Mannich, Friedel-Crafts, and nitration reactions. For 3-substituted indoles, these reactions are forced to occur at alternative sites.

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group at the C3 position of indoles. chim.itrsc.org When C3 is substituted, formylation can be directed to the C2 position, especially in activated systems like dimethoxyindoles. nih.gov

Mannich Reaction: This three-component reaction provides aminomethylated indoles, with a strong preference for the C3 position. acs.orgnih.gov In 3-substituted indoles, the Mannich reaction can proceed at C2, particularly when the benzene ring is activated with electron-donating groups. scispace.com

Nitration: The nitration of 3-substituted indoles often leads to substitution on the benzene ring, commonly at the C6 position, as the pyrrole ring can be sensitive to the strongly acidic and oxidizing conditions. nih.gov

The table below summarizes the expected outcomes of electrophilic aromatic substitution on indole cores where the C3 position is substituted, based on the reactivity of analogous compounds.

Reaction TypeReagentExpected Position of SubstitutionProduct Type
Vilsmeier-HaackPOCl₃, DMFC22-Formylindole derivative
Mannich ReactionCH₂O, R₂NHC22-(Dialkylaminomethyl)indole derivative
NitrationHNO₃, H₂SO₄C66-Nitroindole derivative
Friedel-Crafts AcylationRCOCl, AlCl₃C2 or C62-Acyl or 6-Acylindole derivative

Nucleophilic Additions and Condensation Reactions of the Indole Ring

The indole nucleus is fundamentally nucleophilic and generally does not undergo nucleophilic addition or substitution reactions unless the ring is activated by strongly electron-withdrawing groups. For this compound, the electron-donating nature of the substituents makes it even less susceptible to attack by nucleophiles.

However, derivatives of this compound can be engineered to undergo such reactions. For example, if an electrophilic center is introduced, typically at the C2 position (e.g., a carbonyl group via a Vilsmeier-Haack reaction), this position becomes susceptible to nucleophilic attack. Studies on analogous 1-methoxyindole-3-carbaldehydes have shown that a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-centered species, can regioselectively attack the C2 position. scispace.comnii.ac.jp In these cases, the reaction often proceeds as a nucleophilic substitution where the original C2-hydrogen (or another leaving group) is replaced.

Condensation reactions involving the indole core typically refer to methods for its synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho syntheses. chim.itorgsyn.org However, condensation can also describe reactions of functionalized indoles. For instance, an indole-2-carbaldehyde derivative of this compound could readily undergo condensation reactions with active methylene (B1212753) compounds (like malonates) or amines to form more complex heterocyclic systems.

The general inertness of the this compound core to nucleophiles means that reactivity must be induced by prior functionalization, as summarized in the following table.

Reaction TypePrerequisiteNucleophile ExampleExpected Product
Nucleophilic SubstitutionActivation with an electron-withdrawing group at C2 (e.g., -CHO)Piperidine2-(Piperidin-1-yl) derivative
Nucleophilic SubstitutionActivation with an electron-withdrawing group at C2 (e.g., -CHO)Sodium thiomethoxide2-(Methylthio) derivative
Knoevenagel CondensationPresence of a C2-carbaldehyde groupDiethyl malonate2-(2,2-Bis(ethoxycarbonyl)vinyl) derivative

Oxidative Coupling Reactions, Including Cross-Dehydrogenative Coupling (CDC)

Oxidative coupling reactions are powerful tools for C-C and C-heteroatom bond formation, often proceeding via direct C-H bond functionalization. rsc.org Cross-dehydrogenative coupling (CDC) has emerged as a particularly atom-economical strategy that avoids pre-functionalized starting materials. nih.gov

The nucleophilic nature of the indole ring makes it an excellent partner in oxidative coupling reactions. While the C3 position is the most common site for such couplings, its substitution in this compound shifts the reactivity. Oxidative dearomatization is a known pathway for 3-substituted indoles, which can lead to the formation of 2,2-disubstituted indolin-3-ones upon reaction with various C-H nucleophiles. nih.gov This process involves the formal oxidation of the indole followed by nucleophilic attack at the C2 position.

Furthermore, oxidative homocoupling (dimerization) or even trimerization of indoles can occur under oxidative conditions. nih.gov For this compound, coupling would likely occur at the C2 position, leading to 2,2'-biindoles, or potentially involving positions on the benzene ring. CDC reactions with other partners, such as N-aryltetrahydroisoquinolines or imidazopyridines, typically functionalize the most nucleophilic C-H bond, which would be the C2-H in this substrate. researchgate.net

Coupling TypeCoupling PartnerReagent/CatalystExpected Product
HomocouplingSelf (dimerization)Oxidant (e.g., TEMPO⁺BF₄⁻)2,2'-bis(this compound)
CDC1,3-Dicarbonyl compoundOxidant (e.g., DDQ)2-(1,3-dicarbonyl)-substituted indolin-3-one
CDCAnother indoleOxidant (e.g., I₂)2,3'- or 2,2'-biindole derivative
CDCN-Aryl-tetrahydroisoquinolineHeterogeneous MnO₂ catalystC2-linked tetrahydroisoquinoline-indole

Metal-Mediated and Catalyzed Transformations of this compound

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. rsc.orgdmaiti.com Indoles are excellent substrates for these transformations, and a wide range of methodologies have been developed for selective C-H functionalization at nearly every position of the indole ring.

For this compound, the most accessible C-H bond for metal-catalyzed activation is at the C2 position. Palladium catalysis is widely used for the direct arylation, alkenylation, and alkynylation of the C2 position of N-substituted indoles. datapdf.com These reactions typically proceed via a concerted metalation-deprotonation mechanism or electrophilic palladation. The N-methyl group prevents complications arising from N-H acidity and often facilitates C2-selectivity.

Rhodium and ruthenium catalysts are also employed for C-H functionalization, sometimes offering complementary regioselectivity. researchgate.net Directing groups can be installed on the indole nitrogen or at other positions to steer the metal catalyst to specific C-H bonds, including the more challenging positions on the benzene ring (C4–C7). Given the substitution pattern of this compound, direct C-H activation at C2 is the most probable outcome in the absence of a directing group. Functionalization at C7 could also be possible due to activation by the adjacent nitrogen atom.

Reaction TypeMetal CatalystCoupling PartnerExpected Position of Functionalization
C-H ArylationPd(OAc)₂Aryl halideC2
C-H Alkenylation[RhCp*Cl₂]₂AlkeneC2
C-H BorylationIr catalystB₂pin₂C2 or C7
C-H AnnulationCo(III) catalystAlkyneC2/N1

Exploration of Reduction Reactions and Their Methodological Gaps

The reduction of the indole nucleus is a fundamental transformation that yields valuable saturated heterocyclic scaffolds like indolines (2,3-dihydroindoles) and octahydroindoles. The primary challenge in indole reduction is controlling the extent of hydrogenation and preventing side reactions. nih.gov

Catalytic hydrogenation is the most common method for reducing indoles. tcichemicals.com The pyrrole ring is typically reduced in preference to the benzene ring under various conditions. For N-unprotected indoles, acidic conditions are often required to protonate the indole at C3, forming an iminium ion that is more readily reduced. nih.gov The N-methyl group in this compound may alter the conditions required, but heterogeneous catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are generally effective. nih.gov The presence of the methoxy group is typically tolerated under these conditions.

Reduction with chemical hydrides, such as lithium aluminum hydride (LiAlH₄), can also be employed, though sometimes this requires harsher conditions or results in different reactivity patterns. acs.orgresearchgate.net

A significant methodological gap exists in the selective reduction of the benzenoid portion of the indole ring while leaving the pyrrole ring intact (a Birch-type reduction). Such transformations are challenging due to the electron-rich nature of the pyrrole ring, which is often more susceptible to reduction or decomposition under dissolving metal conditions. Developing methods for this selective transformation remains an area of interest. Another gap is the chemoselective reduction of the indole core in the presence of other easily reducible functional groups, which often requires careful catalyst selection and optimization.

Reduction MethodReagent/CatalystProductKey Features/Challenges
Catalytic HydrogenationH₂, Pt/C3-Methoxy-1-methylindolineMost common method; risk of over-reduction to octahydroindole.
Catalytic HydrogenationH₂, Rh/C3-Methoxy-1-methyloctahydroindoleHarsher conditions; complete saturation of the ring system.
Chemical ReductionLiAlH₄Varies; potential for ring opening or partial reductionReactivity depends on substrate and conditions.
Ionic HydrogenationEt₃SiH, TFA3-Methoxy-1-methylindolineMild conditions; proceeds via protonation.

Spectroscopic and Structural Characterization Techniques Applied to 3 Methoxy 1 Methyl 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of 1D and 2D NMR spectra, the connectivity and spatial arrangement of atoms within 3-Methoxy-1-methyl-1H-indole and its analogues can be meticulously mapped.

1D NMR (¹H, ¹³C) Methodologies and Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on the well-documented spectra of its structural precursors and analogues, such as 1-methyl-1H-indole, 3-methoxy-1H-indole, and 5-methoxy-3-methyl-1H-indole. rsc.orgjournals.co.za

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-methyl protons, and the O-methoxy protons.

N-CH₃ Proton: A sharp singlet is anticipated around δ 3.58-4.10 ppm, characteristic of a methyl group attached to the indole nitrogen. publish.csiro.au

O-CH₃ Proton: Another distinct singlet for the methoxy (B1213986) group at the C3 position is expected, typically appearing around δ 3.80-3.90 ppm. rsc.org

Indole Ring Protons: The proton at the C2 position (H-2) will likely appear as a singlet in the range of δ 6.90-7.70 ppm. The protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) will present as a complex multiplet system between δ 7.00 and 7.70 ppm. rsc.orgchemicalbook.com Their specific shifts and coupling patterns are influenced by the electron-donating methoxy group at C3.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each carbon atom in the molecule.

N-CH₃ Carbon: The N-methyl carbon signal is expected around δ 32-34 ppm. rsc.org

O-CH₃ Carbon: The methoxy carbon should appear further downfield, typically in the δ 55-60 ppm range. rsc.org

Indole Ring Carbons: The carbon atoms of the indole ring have characteristic chemical shifts. C3, being attached to the electronegative oxygen atom of the methoxy group, would be significantly deshielded. The chemical shifts for the indole carbons in related structures provide a strong basis for prediction. rsc.orgjournals.co.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogues
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH₃~3.70 (s)~33.0
O-CH₃~3.85 (s)~56.0
C2-H~7.10 (s)~125.0
C3-~145.0
C3a-~128.0
C4-H~7.60 (d)~110.0
C5-H~7.20 (t)~122.0
C6-H~7.15 (t)~120.0
C7-H~7.30 (d)~119.0
C7a-~137.0

2D NMR Methodologies (COSY, TOCSY, NOESY, HSQC, H2BC, HMBC, LR-HSQMBC, ADEQUATE) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations among the aromatic protons H-4, H-5, H-6, and H-7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign each protonated carbon in the indole ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the N-methyl protons to C2 and C7a, and the O-methoxy protons to C3. These correlations are vital for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, a NOESY experiment could show a correlation between the N-methyl protons and the H-7 proton, which would help to confirm the orientation of the substituents.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying molecular dynamics.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Analysis of related indole derivatives allows for a reliable prediction of its spectral features.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear between 2850 and 3000 cm⁻¹. scialert.net

C=C Aromatic Stretching: The stretching vibrations of the C=C bonds within the indole ring typically result in strong bands in the 1450–1620 cm⁻¹ range. rsc.org

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-N Stretching: The stretching vibration of the C-N bond within the indole ring is typically observed in the 1200–1350 cm⁻¹ region.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C Stretch1620-1450Strong
C-N Stretch1350-1200Medium
C-O Asymmetric Stretch~1250Strong
C-O Symmetric Stretch~1050Strong
Aromatic C-H Bend900-675Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.

Aromatic Ring Vibrations: The symmetric "breathing" vibrations of the indole ring are often strong and sharp in the Raman spectrum, appearing in the fingerprint region below 1600 cm⁻¹. journals.co.za

C-H Stretching: Aromatic and aliphatic C-H stretching modes are also visible in the Raman spectrum, typically in the 2800-3100 cm⁻¹ range. scialert.net

Methyl Group Vibrations: Symmetric and asymmetric bending modes of the methyl groups can also be identified.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and its resulting optical properties. The indole ring is a well-known chromophore and fluorophore.

The electronic spectra of indoles are characterized by two main absorption bands, referred to as ¹Lₐ and ¹Lₑ, which arise from π-π* transitions. spectrabase.com The positions of these bands are sensitive to substitution on the indole ring.

Absorption Spectrum: For this compound, the absorption spectrum is expected to be red-shifted compared to unsubstituted indole due to the electron-donating effects of both the N-methyl and 3-methoxy groups. The main absorption maxima are predicted to be in the 280-300 nm range. The polarity of the solvent can also influence the position of these bands. chemicalbook.com

Emission Spectrum: Indole derivatives are known for their fluorescence properties. Upon excitation at an appropriate wavelength (e.g., ~290 nm), this compound is expected to exhibit fluorescence with an emission maximum likely above 350 nm. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the emission process and are influenced by the molecular structure and the solvent environment. spectrabase.com

Investigation of Biological Activities and Mechanistic Insights Preclinical and in Vitro Focus

Modulation of Cellular Pathways and Biochemical Processes by Indole (B1671886) Analogues

Indole derivatives have demonstrated a remarkable capacity to interact with and modulate a variety of cellular and biochemical pathways. These interactions are fundamental to their observed biological effects and therapeutic potential. The structural versatility of the indole scaffold allows for the design of compounds that can selectively target specific enzymes, proteins, and cellular processes, thereby influencing physiological and pathological outcomes. The following sections detail the specific mechanisms through which indole analogues exert their effects at a molecular level, based on preclinical and in vitro studies.

Enzyme Inhibition Studies

Indole analogues have been extensively studied for their ability to inhibit various enzymes involved in key physiological and pathological processes. This inhibitory activity is a cornerstone of their therapeutic potential in areas such as inflammation and cancer.

Cyclooxygenase (COX-1 and COX-2): The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins mdpi.com. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation mdpi.com. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that target these enzymes mdpi.com. Research into indole derivatives has revealed their potential as COX inhibitors. For instance, certain 2-(trimethoxyphenyl)-thiazoles, which can be considered structural analogues, have shown inhibitory activity against both COX-1 and COX-2 mdpi.com. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition mdpi.com.

Thromboxane Synthetase: Thromboxane A2, synthesized by thromboxane synthetase, is a potent promoter of platelet aggregation and vasoconstriction wikipedia.org. Inhibition of this enzyme is a therapeutic strategy for preventing thrombosis and related cardiovascular events wikipedia.orgnih.gov. Several indole derivatives have been identified as selective inhibitors of thromboxane synthetase nih.govnih.gov. For example, a series of 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acids were found to be potent inhibitors of this enzyme without significantly affecting prostacyclin synthetase or cyclooxygenase nih.gov. Another study on N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives also demonstrated strong thromboxane A2 synthetase-inhibitory activity nih.gov.

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them a key target for anticancer drug development jst.go.jpnih.govtandfonline.com. A number of indole-based compounds have emerged as potent HDAC inhibitors jst.go.jpnih.govtandfonline.comnih.govgoogle.com. Docking simulations have provided insights into the binding mode of indole amide analogues within the active site of human HDAC1, highlighting the interactions that underpin their inhibitory activity nih.gov. For instance, certain indole-3-butyric acid derivatives have exhibited high HDAC inhibitory and antiproliferative potencies in in vitro investigations tandfonline.com.

Enzyme TargetIndole Analogue ClassKey FindingsReference
COX-1/COX-22-(trimethoxyphenyl)-thiazolesInhibition of both COX-1 and COX-2 isoforms. mdpi.com
Thromboxane Synthetase3-(1H-imidazol-1-ylmethyl)-1H-indole-1-alkanoic acidsPotent and selective inhibition of thromboxane synthetase. nih.gov
Histone Deacetylases (HDACs)Indole amide analoguesPotent inhibition of HDACs, with a defined binding mode in the enzyme's active site. nih.gov

Investigation of Protein Aggregation Modulation

The misfolding and aggregation of specific proteins are central to the pathology of several neurodegenerative diseases. The potential of small molecules to interfere with these aggregation processes is an active area of therapeutic research.

Alpha-synuclein: The aggregation of α-synuclein is a pathological hallmark of synucleinopathies, including Parkinson's disease nih.govnih.gov. The process of α-synuclein aggregation from monomers to oligomers and fibrils is a complex one, and the splice isoforms of the protein can influence these kinetics nih.govnih.gov. While specific studies on 3-Methoxy-1-methyl-1H-indole are not available, the broader class of indole derivatives has been explored for their potential to modulate protein aggregation. The structural features of the indole ring allow for interactions with the amyloidogenic regions of proteins, potentially interfering with the self-assembly process.

Effects on Cellular Growth, Proliferation, and Apoptosis Induction in In Vitro Cancer Models

A significant body of research has focused on the anticancer properties of indole analogues, demonstrating their ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) nih.govrsc.orgresearchgate.net. Several of these compounds demonstrated potent activities against these cell lines nih.govrsc.orgresearchgate.net. Mechanistic studies revealed that these compounds can induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the G2/M phase nih.govrsc.org. For example, one of the most potent compounds in a series exhibited IC50 values of 0.52 μM against HeLa cells, 0.34 μM against MCF-7 cells, and 0.86 μM against HT-29 cells nih.gov. Furthermore, other methoxyindole derivatives, such as 9-methoxycanthin-6-one, have also shown in vitro anti-cancer effects against a panel of cancer cell lines mdpi.com. Studies on 4-Methoxyindole-3-carbinol have demonstrated its ability to inhibit the proliferation of human colon cancer cells researchgate.net.

Indole DerivativeCancer Cell LineReported ActivityIC50 ValueReference
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)HeLaAntiproliferative0.52 μM nih.gov
MCF-7Antiproliferative0.34 μM nih.gov
HT-29Antiproliferative0.86 μM nih.gov
4-Methoxyindole-3-carbinolDLD-1Inhibition of proliferation116 μM researchgate.net
HCT 116Inhibition of proliferation96 μM researchgate.net

Inhibition of Tubulin Polymerization Pathways

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis. Consequently, agents that interfere with tubulin polymerization are effective anticancer drugs nih.govacs.orgmdpi.comnih.govnih.govacs.org. The colchicine binding site on tubulin is a key target for many of these inhibitors nih.govacs.orgnih.govacs.org.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized as tubulin polymerization inhibitors nih.govrsc.orgresearchgate.net. Mechanistic studies confirmed that a lead compound from this series inhibited tubulin polymerization in a manner consistent with colchicine nih.govrsc.org. This inhibition of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis nih.govrsc.org. The design of these molecules was based on the known inhibitory effects of combretastatin A-4 (CA-4) analogues and other indole compounds on tubulin polymerization nih.govresearchgate.net. Molecular modeling studies of similar indole-furanone tubulin inhibitors have helped to elucidate the binding interactions within the colchicine binding site of tubulin acs.org.

Analysis of Oxidative Stress and Anti-Inflammatory Mechanisms in Preclinical Models

Oxidative stress and inflammation are interconnected processes that contribute to the pathogenesis of numerous diseases. Indole derivatives have shown promise in modulating these pathways.

A preclinical study on the selenocompound 1-methyl-3-(phenylselanyl)-1H-indole demonstrated its ability to attenuate depression-like behavior, oxidative stress, and neuroinflammation in a mouse model nih.gov. This suggests that the 1-methyl-1H-indole scaffold can be a platform for developing compounds with antioxidant and anti-inflammatory properties in the central nervous system. In another study, an indole derivative, NC009-1, was shown to alleviate the production of inflammatory mediators in microglial cells and reduce oxidative stress in a mouse model of Parkinson's disease mdpi.com. These protective effects were associated with the downregulation of pro-inflammatory pathways and upregulation of cellular redox signaling mdpi.com.

Ligand-Receptor Interaction Studies and Receptor Modulation Mechanisms

The biological activities of indole analogues are often initiated by their interaction with specific cellular receptors. Understanding these ligand-receptor interactions is crucial for elucidating their mechanisms of action and for the rational design of more potent and selective compounds.

The human Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to various physiological processes nih.govnih.govresearchgate.netnih.gov. A study examining a range of methylated and methoxylated indoles identified them as agonists and antagonists of the human AhR nih.govnih.govresearchgate.net. Molecular modeling and docking studies suggest that these indole derivatives likely share the same binding pocket on the AhR but exhibit unique binding modes that determine their agonistic or antagonistic activity nih.govresearchgate.net. This highlights the subtle structural features of the indole ring that can dictate the functional outcome of the ligand-receptor interaction.

G Protein-Coupled Receptor (GPCR) Binding and Modulation (e.g., Serotonin Receptors, Dopamine Receptors)

Research into the direct binding and modulation of this compound on serotonin and dopamine receptors is limited. However, the indole nucleus is a core component of many ligands targeting these GPCRs. For instance, N,N-dimethyltryptamine (DMT), a structural analog, demonstrates significant binding to serotonin receptors, particularly 5-HT₂ₐ, 5-HT₁ₐ, and 5-HT₂c subtypes, which are believed to mediate its psychoactive effects wikipedia.org.

Studies on various synthetic indole derivatives have revealed high affinity for multiple serotonin receptor subtypes. Certain 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives show high nanomolar affinity for the human 5-HT₁ₐ receptor researchgate.net. Specifically, derivatives with an ortho-methoxy substitution on the arylpiperazine ring have demonstrated IC₅₀ values as low as 15 nM researchgate.net. Furthermore, other indole-based compounds have been identified as potent ligands for the 5-HT₆ and 5-HT₇ receptors researchgate.netnih.gov.

Regarding dopamine receptors, while direct data on this compound is scarce, the metabolite 3-methoxytyramine (3-MT) has been shown to bind with high affinity to α₂ₐ-adrenergic receptors and with moderate affinity to D1 and D2 dopamine receptors nih.gov. The broader class of indole-containing compounds, such as certain ergolines, are recognized as potent dopamine agonists researchgate.net. The structural features, including the indole NH group, are considered important for receptor recognition researchgate.net.

Nuclear Receptor Binding and Modulation (e.g., Estrogen Receptor, PPARγ)

There is no specific evidence detailing the interaction of this compound with the Estrogen Receptor or PPARγ. However, other indole derivatives have been studied for their effects on nuclear receptors. Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, acts as a negative regulator of estrogen receptor-alpha (ERα) signaling nih.gov. I3C can inhibit 17β-estradiol-activated ERα signaling in a dose-dependent manner and down-regulates the expression of estrogen-responsive genes nih.govnih.gov. This action is linked to its ability to disrupt the binding of ERα to specific DNA elements in the promoters of target genes like IGF1R and IRS1 nih.gov.

Another nuclear receptor, the aryl hydrocarbon receptor (AhR), is known to bind various methoxyindoles. Studies on a range of methylated and methoxylated indoles have shown that compounds like 7-methoxyindole can act as effective agonists of the human AhR, inducing its nuclear translocation and binding to the promoter of target genes such as CYP1A1 nih.govnih.gov.

Receptor Tyrosine Kinase (e.g., ROR1) Inhibition Mechanisms

Currently, there is no available research in the scientific literature that investigates or establishes a mechanism for this compound as an inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).

Investigation of Translocator Protein (TSPO) Ligand Activity

The translocator protein (TSPO), an 18 kDa protein on the outer mitochondrial membrane, is a target for molecular imaging in various diseases nih.gov. While many high-affinity TSPO ligands belong to scaffolds like pyrazolopyrimidines or carbazoles, the specific activity of this compound at this target has not been reported nih.govrsc.org. TSPO ligands are known to modulate mitochondrial functions, including ATP production and apoptosis, and have shown neuroprotective effects in preclinical models nih.gov.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The indole scaffold is present in some allosteric modulators of the CB1 receptor; however, these are typically more complex molecules than this compound. The first identified CB1 allosteric modulators were indole-2-carboxamide derivatives, such as ORG27569 nih.govresearchgate.net. These modulators bind to a site distinct from the main cannabinoid binding pocket and can alter the binding affinity and functional efficacy of primary agonists nih.govmdpi.com. For example, the indole derivative ZCZ011 has been shown to increase the binding of CB1 agonists and potentiate their signaling nih.govmdpi.com. There is no current evidence to suggest that this compound functions as a CB1 allosteric modulator.

In Vitro and Preclinical Efficacy Studies of Related Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of antimicrobial activities. researchgate.neteurekaselect.comingentaconnect.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Antibacterial Activity

Indole derivatives have shown significant promise as antibacterial agents, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) nih.govbohrium.com. The antibacterial mechanism can involve various actions, such as interfering with bacterial physiological processes or inhibiting efflux pumps like NorA, which contributes to antibiotic resistance in S. aureus nih.govacs.org.

A study of new indole derivatives featuring 1,2,4-triazole and 1,3,4-thiadiazole moieties demonstrated a broad spectrum of activity. The most effective compounds, an indole-thiadiazole (2h) and an indole-triazole (3d), showed a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against MRSA nih.gov. Other research has identified that indole derivatives can exhibit synergistic antimicrobial effects when combined with conventional antibiotics against extensively drug-resistant Acinetobacter baumannii nih.gov.

Compound TypeTarget BacteriaMIC (µg/mL)Reference
Indole-thiadiazole (2h)MRSA6.25 nih.gov
Indole-triazole (3d)MRSA6.25 nih.gov
Indole derivativesS. aureus6.25-50 nih.gov
Indole derivativesE. coli3.125-50 nih.gov
Indole derivativesB. subtilis3.125-50 nih.gov

Antifungal Activity

The indole scaffold is also a key component in the development of novel antifungal agents . Indole derivatives linked with triazole or thiadiazole groups have shown excellent activity against fungal pathogens, particularly Candida krusei nih.gov. In one study, several indole-triazole and indole-thiadiazole compounds exhibited MIC values of 3.125 µg/mL against C. albicans nih.gov.

Recent research on indole derivatives containing a 1,3,4-thiadiazole moiety identified a compound, designated Z2, with potent activity against the plant pathogenic fungus Botrytis cinerea. Compound Z2 had an EC₅₀ value of 2.7 µg/mL, which was superior to the control fungicides azoxystrobin and fluopyram nih.gov. The proposed mechanism involves the disruption of the mycelial cell membrane nih.govacs.org.

Compound TypeTarget FungiMIC / EC₅₀ (µg/mL)Reference
Indole-triazole (3d)C. krusei<3.125 nih.gov
Indole-thiadiazoleC. krusei3.125 nih.gov
Indole-triazole/thiadiazoleC. albicans3.125 nih.gov
Indole-1,3,4-thiadiazole (Z2)B. cinerea2.7 (EC₅₀) nih.gov

Antiviral Activity

A number of indole-containing compounds are approved antiviral drugs or are in clinical development, highlighting the importance of this scaffold in antiviral research nih.gov. For example, Arbidol (Umifenovir) is a broad-spectrum antiviral agent used for influenza and other respiratory viruses that functions as an inhibitor of virus entry and membrane fusion nih.gov.

Derivatives of the indole nucleus have shown efficacy against a range of viruses.

Hepatitis C Virus (HCV): Certain tetrahydroindole derivatives have demonstrated good antiviral properties against HCV genotypes 1b and 2a, with EC₅₀ values in the low micromolar range nih.gov.

Human Immunodeficiency Virus (HIV): Indole-based compounds have been developed as HIV-1 attachment inhibitors. An indole-3-yl analog with a piperazine modification was found to be a potent inhibitor with an EC₅₀ of 4.0 nM nih.gov.

Dengue and Zika Viruses: A novel class of indole alkaloids with an oxazolopiperidone moiety was found to be active against Dengue (DENV) and Zika (ZIKV) viruses in the low-micromolar range. These compounds appear to interfere with the viral replication complex, with resistance mutations mapping to the viral NS4B protein asm.org.

Antimalarial Activity Evaluation in Parasite Models

Direct evaluation of this compound for antimalarial activity in parasite models has not been extensively reported in the available scientific literature. However, studies on related indole-containing compounds suggest the potential importance of the methoxy-indole scaffold in antiplasmodial activity. For instance, research on various indole derivatives has demonstrated that these compounds can exhibit significant parasite growth inhibition against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria in humans nih.govresearchgate.net.

A preliminary structure–activity relationship (SAR) study on a different chemotype, DDD01034957, highlighted that modifications to its methoxy (B1213986) group significantly affected its antimalarial efficacy. This suggests that the methoxy group may be crucial for target binding in some antimalarial compounds nih.gov. While these findings are not directly on this compound, they underscore the potential of this chemical moiety in the design of novel antimalarial agents. Further research is required to specifically determine the antimalarial profile of this compound in various parasite models.

Antileishmanial Activity Assessment

Specific assessments of the antileishmanial activity of this compound are not detailed in the currently available research. However, the broader class of indole alkaloids has been a subject of investigation for activity against Leishmania species. Studies on crude extracts and purified indole alkaloids from natural sources have demonstrated their potential to inhibit the growth of both promastigote and amastigote forms of the parasite nih.govnih.gov. For example, the indole alkaloid coronaridine, isolated from Peschiera australis, has shown potent antileishmanial activity nih.govnih.gov. These findings suggest that the indole nucleus is a promising scaffold for the development of new antileishmanial drugs. The specific contribution of the 3-methoxy and 1-methyl substitutions on the indole ring to this activity remains to be elucidated for the compound .

Molecular Docking and Dynamics Simulations for Target Binding Prediction and Interaction Analysis

While molecular docking and dynamics simulations specifically for this compound are limited, studies on closely related derivatives provide valuable insights into potential target interactions. A notable study focused on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), which shares the methoxy and methyl substitutions on the indole core researchgate.net.

In silico docking simulations of MMINA with human serum albumin (HSA) were performed to understand its binding characteristics. The results indicated a stable interaction within the binding pocket of HSA, suggesting that this class of compounds can be effectively transported in the bloodstream researchgate.net. The study also highlighted that MMINA downregulated the expression of various signaling pathways involved in inflammation, such as NF-κB and STAT-3 researchgate.net. These computational findings were in agreement with experimental observations, underscoring the predictive power of such simulations researchgate.net.

The specific binding interactions for MMINA with HSA, as identified through molecular docking, are summarized below:

Interacting ResidueType of Interaction
LEU-115Hydrogen Bond
GLN-116Hydrogen Bond
ARG-118Hydrogen Bond
LYS-350Hydrogen Bond
ASP-352Hydrogen Bond

This table is based on the molecular docking analysis of the derivative MMINA with human serum albumin as reported in the literature. researchgate.net

These simulations suggest that the methoxy-methyl-indole scaffold can form multiple hydrogen bonds, contributing to stable binding with protein targets.

Structure-Activity Relationship (SAR) Studies for Defined Biological Effects

Direct and comprehensive structure-activity relationship (SAR) studies for this compound are not extensively documented for a specific biological effect. However, SAR studies on various classes of indole derivatives have consistently highlighted the importance of substitutions on the indole ring, including methoxy and methyl groups, for their biological activities acs.orgacs.orgnih.gov.

For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the replacement of an 8-methoxy group with a hydrogen atom or a methyl group led to a retention of efficacy, indicating that while the methoxy group is tolerated, it may not be essential for activity in that specific scaffold acs.org. Conversely, in other series of compounds, the position and nature of the methoxy group have been shown to be critical for potency and target interaction nih.govnih.gov. The N-methylation of the indole nitrogen is another common modification in SAR studies that can influence the compound's pharmacokinetic properties and target binding affinity. The introduction of a methyl group at the N1 position can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can have significant implications for its biological activity.

Investigation of Anti-P-glycoprotein Activity and Interaction Modes

There is currently no available scientific literature detailing the investigation of anti-P-glycoprotein (P-gp) activity or the interaction modes of this compound. P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs nih.gov. The study of interactions between novel chemical entities and P-gp is crucial for drug development nih.govnih.gov. While in silico and in vitro models are available to assess P-gp inhibition and substrate potential, such studies have not been reported for this compound nih.govmdpi.com. Therefore, its capacity to act as a P-gp substrate or inhibitor remains unknown.

Applications of 3 Methoxy 1 Methyl 1h Indole and Its Derivatives Beyond Direct Biological Systems

Role as Essential Chemical Building Blocks and Synthetic Intermediates

The indole (B1671886) ring system, particularly when functionalized with methoxy (B1213986) and methyl groups, is a privileged scaffold in organic synthesis. These substituents modulate the electron density and reactivity of the indole core, making it a valuable building block for a diverse array of more complex molecules. The inherent reactivity of the indole nucleus, especially at the C3 position, allows for its incorporation into larger structures through various synthetic transformations. encyclopedia.pub

Methoxy-activated indoles are particularly important in the synthesis of natural products and biologically active compounds. chim.it The methoxy group enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions. This heightened reactivity is exploited in the construction of intricate molecular architectures, including various alkaloids. encyclopedia.pubnih.gov For instance, indole derivatives are key precursors in the synthesis of complex indole alkaloids, a class of natural products with a wide range of pharmacological activities. nih.govlu.se Synthetic strategies like the Fischer indole synthesis are often employed to construct the core indole structure, which is then further elaborated. nih.gov

Furthermore, indole derivatives, including those with methoxy and methyl substitutions, are valuable participants in multicomponent reactions (MCRs). nih.govnih.gov MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The use of indole derivatives in MCRs allows for the rapid generation of molecular diversity and the construction of libraries of compounds with potential applications in drug discovery and materials science. nih.govrsc.org For example, the reaction of indoles with aldehydes and other nucleophiles can lead to the formation of bis(indolyl)methanes and other complex heterocyclic systems. nih.govfrontiersin.org

The table below summarizes the role of indole derivatives as building blocks in various synthetic applications.

Synthetic ApplicationRole of Indole DerivativeExamples of Synthesized Molecules
Natural Product Synthesis Core structural motifIndole alkaloids, Murrayanine, Minfiensine nih.gov
Bioactive Compound Synthesis Precursor for complex moleculesAntimitotic agents, Cyclooxygenase inhibitors mdpi.com
Multicomponent Reactions Nucleophilic componentBis(indolyl)methanes, Indole-fused heterocycles nih.govrsc.orgfrontiersin.org
Pharmaceutical Intermediates Key structural fragmentPhenylpiperidinyl indole derivatives google.com

Applications in Materials Science and Organic Electronics

The electron-rich nature and π-conjugated system of the indole ring make its derivatives, including 3-Methoxy-1-methyl-1H-indole, attractive candidates for applications in materials science and organic electronics. researchgate.net Polymers and small molecules containing the indole moiety have been investigated for their potential use in a variety of electronic devices due to their favorable electronic and photophysical properties.

Polyindoles (PINs) are a class of conducting polymers that have garnered significant interest for their good electrical properties, environmental stability, and ease of synthesis. materialsciencejournal.org The properties of polyindoles can be tuned by incorporating different substituents on the indole ring, which affects their electronic and morphological characteristics. rsc.org These materials are being explored for applications in electrochromic devices, sensors, and energy storage. materialsciencejournal.orgrsc.org The polymerization of indole monomers can be achieved through various methods, including chemical and electrochemical oxidation, leading to the formation of materials with diverse morphologies such as nanofibers and thin films. materialsciencejournal.orgrsc.org

In the realm of organic electronics, indole-based materials have shown promise in several device applications:

Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transporting properties of indole derivatives make them suitable for use as emitters or host materials in the emissive layer of OLEDs. jinjingchemical.com

Organic Photovoltaics (OPVs): As electron-donating materials, indole-based polymers can be used in the active layer of organic solar cells to facilitate charge separation and transport upon light absorption. jinjingchemical.com

Organic Field-Effect Transistors (OFETs): The semiconducting nature of some indole-containing polymers allows them to be used as the active channel material in OFETs. jinjingchemical.com

The table below highlights some of the applications of indole-based materials in organic electronics.

Device ApplicationFunction of Indole-Based MaterialKey Properties
Organic Light-Emitting Diodes (OLEDs) Emissive layer, Host materialHigh fluorescence quantum yield, Good charge carrier mobility
Organic Photovoltaics (OPVs) Electron donor in the active layerBroad absorption spectrum, Efficient charge transfer
Organic Field-Effect Transistors (OFETs) Semiconducting channelHigh charge carrier mobility, Good on/off ratio

Utilization in Chemosensors

The indole scaffold is a popular structural motif in the design of chemosensors due to its inherent fluorescence properties and the ease with which it can be functionalized. nih.gov Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or anions, through a measurable change in their optical or electrochemical properties. mdpi.com Indole-based chemosensors often operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.net

Derivatives of 3-methoxyindole can be designed to selectively bind to a target analyte. This binding event then perturbs the electronic structure of the indole fluorophore, leading to a change in its fluorescence emission. This change can manifest as an increase (turn-on), decrease (turn-off), or a shift in the emission wavelength (ratiometric sensing) of the fluorescence. plu.mx Ratiometric fluorescent probes are particularly advantageous as they allow for more accurate and reliable detection by providing a built-in self-calibration, which minimizes the influence of external factors. nih.govpatsnap.comrsc.org

Indole-based fluorescent sensors have been developed for the detection of a wide range of analytes, including:

Metal Ions: Sensors for various metal ions such as Al³⁺, Zn²⁺, and Tl³⁺ have been reported, where the metal ion coordinates with specific binding sites on the sensor molecule, inducing a fluorescence response. rsc.orgrsc.org

Anions: The detection of anions like fluoride (B91410) is also possible with appropriately designed indole-based chemosensors. rsc.org

Biologically Relevant Molecules: Indole derivatives have been engineered to detect small molecules of biological importance, such as cysteine. mtu.edu

The design of these chemosensors often involves coupling the indole moiety to a specific recognition unit that provides selectivity for the target analyte. The following table provides examples of indole-based chemosensors and their target analytes.

Chemosensor TypeTarget AnalyteSensing Mechanism
Fluorescent Turn-On Sensor Al³⁺, Zn²⁺Chelation-Enhanced Fluorescence (CHEF) researchgate.netrsc.org
Ratiometric Fluorescent Probe Cysteine, SulfiteAnalyte-induced chemical reaction leading to a spectral shift patsnap.commtu.edu
Colorimetric Sensor Metal IonsChange in absorption spectrum upon analyte binding nih.gov

Development of Research Probes and Tools for Indole-Related Biological Pathways

The fluorescent properties of indole derivatives make them excellent candidates for the development of research probes and tools to study biological processes at the molecular level. These probes can be used to visualize and quantify specific molecules or events within complex biological systems, such as living cells.

Fluorescent labeling is a powerful technique for tracking biomolecules like proteins and nucleic acids. nih.govbiomol.com Indole-based fluorophores can be chemically modified with reactive groups that allow them to be covalently attached to the biomolecule of interest. caymanchem.com This enables researchers to monitor the localization, dynamics, and interactions of these biomolecules using fluorescence microscopy and other sensitive detection methods. researchgate.net

Furthermore, indole derivatives can be designed as probes to study protein-ligand interactions. nih.gov The indole moiety of tryptophan residues in proteins often plays a crucial role in these interactions through π-π stacking and other non-covalent forces. mdpi.com Synthetic indole-based probes can be used to mimic these interactions and to screen for potential drug candidates that bind to specific protein targets. The binding of a ligand to a protein can be monitored by observing changes in the fluorescence of an intrinsic tryptophan residue or an extrinsic indole-based probe. univie.ac.at

The development of fluorescent probes with tailored properties, such as specific targeting capabilities and responsive signaling mechanisms, is an active area of research. For example, indole-based probes are being developed for:

Enzyme Activity Assays: Probes that change their fluorescence upon being processed by a specific enzyme can be used to measure enzyme activity in real-time.

Bioimaging: Fluorescent probes that accumulate in specific cellular compartments or bind to particular cellular structures can be used to visualize these components in living cells.

Sensing of Reactive Oxygen Species: Indole derivatives can be engineered to react with specific reactive oxygen species, leading to a change in fluorescence that allows for their detection in biological systems.

The table below summarizes the applications of indole-based probes in biological research.

ApplicationDescriptionExample
Fluorescent Labeling Covalent attachment to biomolecules for tracking and visualization.Labeling of proteins or nucleic acids with indole-based dyes. nih.govcaymanchem.com
Protein-Ligand Interaction Studies Probing the binding of small molecules to proteins.Using indole derivatives to study π-π stacking interactions in protein binding sites. mdpi.comunivie.ac.at
Bioimaging Visualization of cellular structures and processes.Development of fluorescent probes for imaging specific organelles or molecules in living cells.
Enzyme Activity Assays Real-time measurement of enzyme kinetics.Designing probes that become fluorescent upon cleavage by a target enzyme.

Q & A

What are the common synthetic routes for 3-Methoxy-1-methyl-1H-indole in academic research?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves electrophilic substitution or alkylation of indole precursors. Key approaches include:

  • Iodine-catalyzed reactions : Optimized conditions using iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieve yields up to 98% (Table 1, Entry 16 in ).
  • Friedel-Crafts alkylation : Reacting indole derivatives with methoxy-substituted alcohols in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) under mild conditions ( ).
  • Adaptation of isoindole synthesis : Methods for related 3-alkoxy-1H-isoindoles, such as base-mediated deprotonation of trifluoromethanesulfonate salts, can be modified for this compound ( ).
    Purification often employs flash chromatography with gradients of cyclohexane/EtOAC ().

How can researchers optimize reaction conditions to improve yields of this compound?

Level: Advanced
Methodological Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Iodine outperforms FeCl₃ or p-TsOH in acetonitrile, as shown in Table 1 ().
  • Temperature : Elevated temperatures (40–80°C) reduce reaction time without compromising yield (Entries 16–17, ).
  • Solvent polarity : Polar aprotic solvents like MeCN enhance electrophilic substitution ().
    Advanced strategies include design-of-experiments (DoE) to model interactions between variables and high-throughput screening for rapid condition iteration.

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Level: Basic
Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.4–3.3 ppm) ( ).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm ().
  • Crystallography :
    • Single-crystal X-ray diffraction using SHELX software ( ) resolves bond angles and confirms regiochemistry (e.g., methoxy positioning) ().
    • Validate structures with R-factor convergence (<0.05) and electron density maps ( ).

How should researchers address discrepancies in spectral data during structural elucidation?

Level: Advanced
Methodological Answer:

  • Cross-validation : Compare NMR data with synthesized analogs (e.g., 3-(4-Methoxybenzyl)-1H-indole in ) to identify positional isomerism.
  • Computational modeling : Use density functional theory (DFT) to predict NMR shifts and match experimental data ( ).
  • Crystallographic refinement : Re-examine SHELXL refinement parameters (e.g., H-atom placement, displacement ellipsoids) to resolve ambiguities ( ).
  • Isolation of byproducts : Characterize minor peaks via preparative HPLC to rule out dimerization or oxidation artifacts ().

What strategies are effective in synthesizing novel derivatives of this compound for biological evaluation?

Level: Advanced
Methodological Answer:

  • Functionalization at C-3 : Introduce trifluoromethoxy or benzoyl groups via Suzuki coupling or nucleophilic substitution ().
  • N-alkylation : Replace the methyl group with propargyl or allyl moieties using alkyl halides under basic conditions ().
  • Bioactivity testing :
    • In vitro assays : Screen for anti-cancer activity using cell viability assays (e.g., MTT) and apoptosis markers ().
    • ADMET prediction : Use ACD/Labs Percepta to estimate logP, solubility, and metabolic stability ( ).

What computational approaches can predict the physicochemical properties of this compound derivatives?

Level: Advanced
Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with logP, pKa, or bioavailability using software like MOE or Schrödinger.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Glide ().
  • Crystal structure prediction (CSP) : Tools like Mercury (CCDC) predict polymorphism risks by analyzing packing motifs ().
  • In silico toxicity : Apply Derek Nexus or ProTox-II to assess mutagenicity or hepatotoxicity ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.